molecular formula C17H12F2N4O2S B2730246 N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide CAS No. 1448051-47-5

N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide

Cat. No. B2730246
CAS RN: 1448051-47-5
M. Wt: 374.37
InChI Key: DXNYDKDBJLYOER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C17H12F2N4O2S and its molecular weight is 374.37. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Approaches and Chemical Properties

Research has demonstrated innovative synthetic methodologies for creating compounds similar to N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide, highlighting their structural and chemical properties. The microwave-assisted synthesis of thiadiazole scaffolds showcases a facile approach to obtaining compounds with potential anticancer activities, as seen in derivatives of thiadiazole and benzamide (Tiwari et al., 2017). Similarly, the exploration of azetidine-2-ones derivatives emphasizes the importance of the structural framework in antimicrobial evaluations (Gilani et al., 2016).

Biological Activities and Applications

Compounds bearing resemblance to N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide have been extensively studied for their biological activities. For instance, novel analogs displaying antibacterial properties suggest the utility of the thiadiazole moiety in designing potent antibacterial agents, with specific compounds showing promising activity against various bacterial strains (Palkar et al., 2017). Another study focused on the synthesis of drug-like 5-amino-substituted 1,2,4-thiadiazole libraries, indicating the potential of these structures in drug development processes due to their varied biological activities (Park et al., 2009).

Molecular Docking and Computational Studies

The application of molecular docking and computational studies to similar compounds has provided insights into their probable mechanisms of action, alongside predictions of their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. Such studies facilitate the understanding of the molecular basis of their biological activities and aid in the optimization of their therapeutic potentials (Tiwari et al., 2017).

properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N4O2S/c18-11-5-4-9(6-12(11)19)17(25)23-7-10(8-23)16(24)20-13-2-1-3-14-15(13)22-26-21-14/h1-6,10H,7-8H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNYDKDBJLYOER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)NC3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.